molecular formula C6H11N3S B15355807 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine

Cat. No.: B15355807
M. Wt: 157.24 g/mol
InChI Key: NQJCAMCJXULAEM-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiadiazoles.

Scientific Research Applications

  • Agriculture: It has been investigated for its pesticidal properties, making it a candidate for developing new insecticides and herbicides.

  • Materials Science: The compound's unique chemical structure makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes in pathogens.

Comparison with Similar Compounds

2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine is similar to other thiadiazole derivatives, such as 2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine and 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine. its unique ethyl group at the 5-position contributes to its distinct chemical and biological properties, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an important subject of research, with ongoing studies aimed at exploring its full range of capabilities.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanamine

InChI

InChI=1S/C6H11N3S/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3

InChI Key

NQJCAMCJXULAEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)CCN

Origin of Product

United States

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